(R)-2-Methylbutyl 4-methylbenzenesulfonate
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Overview
Description
®-2-Methylbutyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, with a 2-methylbutyl group in the R configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylbutyl 4-methylbenzenesulfonate typically involves the reaction of ®-2-methylbutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, and the product is purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of ®-2-Methylbutyl 4-methylbenzenesulfonate can be achieved through a similar process, but with optimizations for scalability and cost-effectiveness. This may include the use of continuous flow reactors and more efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-Methylbutyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the sulfonate group by a nucleophile, resulting in the formation of a new compound with inversion of configuration at the reaction center.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which facilitate the nucleophilic attack .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions yields the corresponding alcohol, while reaction with an amine produces the corresponding amine derivative .
Scientific Research Applications
®-2-Methylbutyl 4-methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of nonlinear optical materials and other advanced materials due to its unique structural properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the production of surfactants and ion-exchange resins, which are essential in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Methylbutyl 4-methylbenzenesulfonate involves its interaction with nucleophiles, leading to the formation of new compounds through nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, facilitating the nucleophilic attack and subsequent formation of the product . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic Acid: This compound is similar in structure but lacks the 2-methylbutyl group.
Bis(4-methylphenylsulfonyl)amino 4-methylbenzenesulfonate: This compound contains two sulfonate groups and is used in similar applications, but with different reactivity and properties.
Uniqueness
®-2-Methylbutyl 4-methylbenzenesulfonate is unique due to its specific configuration and the presence of the 2-methylbutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific stereochemistry and reactivity .
Properties
Molecular Formula |
C12H18O3S |
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Molecular Weight |
242.34 g/mol |
IUPAC Name |
[(2R)-2-methylbutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3/t10-/m1/s1 |
InChI Key |
HPEVJTNZYIMANV-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@@H](C)COS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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